1-(9-Ethyl-9h-carbazol-2-yl)ethanone
Description
Properties
CAS No. |
38627-51-9 |
|---|---|
Molecular Formula |
C16H15NO |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
1-(9-ethylcarbazol-2-yl)ethanone |
InChI |
InChI=1S/C16H15NO/c1-3-17-15-7-5-4-6-13(15)14-9-8-12(11(2)18)10-16(14)17/h4-10H,3H2,1-2H3 |
InChI Key |
DYGPYWZPEAPNNU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs with Alkyl Substituents
Table 1: Carbazole Derivatives with Alkyl Substituents
Key Findings :
Functional Group Variations
Table 2: Derivatives with Modified Functional Groups
Key Findings :
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(9-Ethyl-9H-carbazol-2-yl)ethanone, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation. For example, carbazole derivatives react with acetyl chloride or substituted acetophenones in the presence of Lewis acids like AlCl₃. A key procedure involves reacting 9-ethylcarbazole with 4-fluoroacetophenone in DMSO with K₂CO₃ at 135°C overnight, yielding precipitates after aqueous workup . Optimizing reaction time (e.g., 13–40 hours) and catalyst loading (AlCl₃ in CH₂Cl₂ at 0–20°C) improves yields (21–84%) by controlling electrophilic substitution regioselectivity .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., ethanone protons at δ ~2.6 ppm; carbazole aromatic signals at δ 7.2–8.5 ppm) .
- XRD : Single-crystal X-ray diffraction (using SHELX or WinGX) resolves the planar carbazole core and ethanone orientation. For example, dihedral angles between carbazole and acetyl groups range 5–15°, impacting π-conjugation .
- HPLC-MS : Confirms purity (>95%) and molecular ion peaks (m/z ~285.34) .
Q. How should researchers handle safety and toxicity concerns during synthesis?
- Methodological Answer : The compound is classified as harmful if inhaled (H332) or ingested (H302). Use fume hoods, nitrile gloves, and PPE. Quench AlCl₃ reactions with ice-water to prevent exothermic hazards. Store under inert gas (N₂/Ar) at 4°C to avoid decomposition .
Advanced Research Questions
Q. What computational methods elucidate the electronic structure and reactivity of this carbazole derivative?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict HOMO-LUMO gaps (~3.2 eV), correlating with optoelectronic properties .
- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. CH₂Cl₂) on aggregation behavior, critical for thin-film applications .
Q. How do substituents (e.g., ethyl vs. methyl groups) affect optoelectronic performance in OLEDs?
- Methodological Answer : Compare derivatives via:
- Cyclic Voltammetry : Ethyl groups reduce oxidation potentials by 0.1–0.3 V vs. methyl, enhancing hole-transport efficiency .
- UV-Vis/PL Spectroscopy : Ethyl substitution red-shifts emission maxima (λem ~450 nm vs. 430 nm for methyl), attributed to extended conjugation .
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
- Dose-Response Assays : Test MIC (Minimum Inhibitory Concentration) against Gram-positive bacteria (e.g., S. aureus: MIC ~25 µg/mL) vs. cytotoxicity (IC₅₀ > 100 µg/mL in HEK293 cells) .
- SAR Studies : Halogenation (e.g., iodinated analogs) enhances antibacterial potency but increases toxicity, suggesting a trade-off .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
